6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazolo[3,4-d]pyrimidine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrazole derivatives under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable pyrazole derivative in the presence of a cyclizing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings .
Scientific Research Applications
6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, but with a sulfur atom in the ring structure.
Pyrido[2,3-d]pyrimidine: This compound has a similar fused ring system but with different nitrogen positions.
Uniqueness
6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .
Properties
CAS No. |
90920-65-3 |
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Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-5-13-16-10(7)15-9(14-8)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
InChI Key |
CKEYQWYUDJIULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C3C=NNC3=N2)N |
Origin of Product |
United States |
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